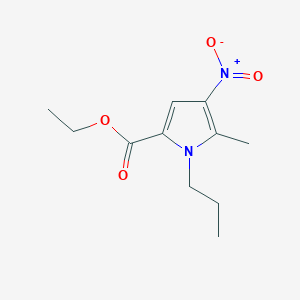![molecular formula C21H23N3O3 B281864 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is not fully understood, but it is believed to act by modulating the activity of ion channels, particularly voltage-gated potassium channels. This modulation leads to changes in membrane potential and ion flux, which can affect cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel activity, and changes in membrane potential and ion flux. These effects are dependent on the concentration of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and the specific cell or tissue type being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has several advantages for use in lab experiments, including its unique structure and pharmacological properties, its ability to inhibit cancer cell growth and induce apoptosis, and its potential as a scaffold for drug discovery. However, there are also limitations to its use, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including further investigation of its mechanism of action, exploration of its potential as a cancer treatment, development of new drugs based on its structure, and investigation of its potential for use in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal concentration and dosing of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid for different applications, as well as its potential side effects and toxicity.
Métodos De Síntesis
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenylpiperazine with 4-chloro-2-butenoic acid, followed by the addition of aniline and subsequent oxidation to form 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown promise in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been used as a scaffold for the development of new drugs, due to its unique structure and pharmacological properties. In neuroscience, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to modulate the activity of ion channels, making it a potential candidate for the development of new treatments for neurological disorders.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(Z)-4-[2-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-6-2-4-8-18(16)23-12-14-24(15-13-23)19-9-5-3-7-17(19)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
Clave InChI |
BDQAIZFJKVJOKE-KHPPLWFESA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)
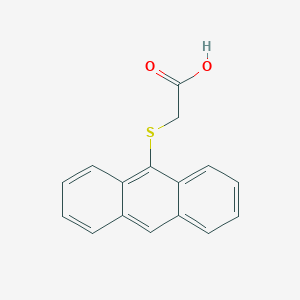
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)

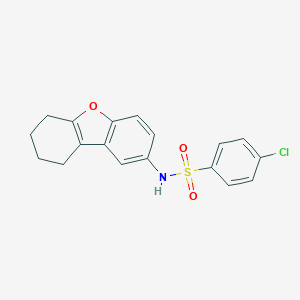
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
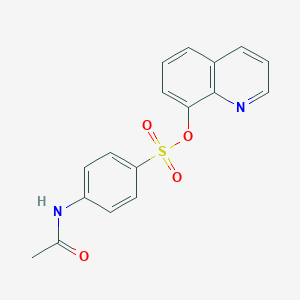
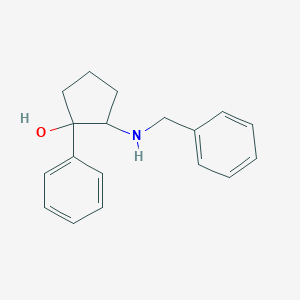
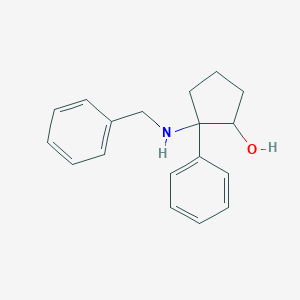
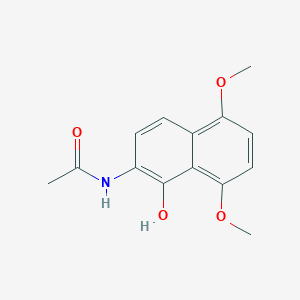
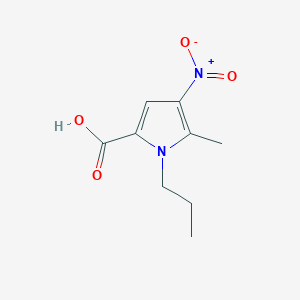
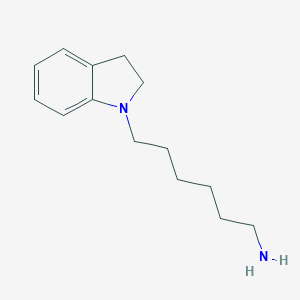
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
